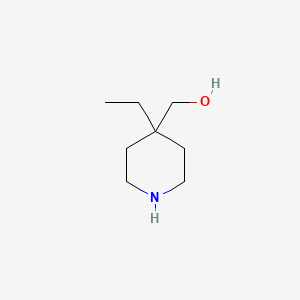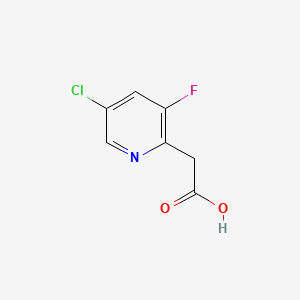
(AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90 is a chemical compound with the molecular formula C12H19N3O3Si . It is a liquid substance and belongs to the chemical family of organosilanes . It is also known by the synonym 2-(TRIMETHOXYSILYL)ETHYLBENZYL AZIDE . The compound is used as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of (AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90 includes a trimethoxysilane derivative, which means it has three methoxy groups attached to a silicon atom. The compound also contains an azide group, a methyl group, and a phenethyl group .Physical And Chemical Properties Analysis
(AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90 is a liquid substance . Its molecular weight is approximately 281.39 g/mol . The density of the compound is about 1.11 g/mL, and it has a refractive index of 1.497 at 20°C .Applications De Recherche Scientifique
Synthesis and Thermal Cycloaddition Reactions : The synthesis of 2-(azidomethyl)allyltrimethylsilane from commercially available 2-(chloromethyl)-allyltrimethylsilane, and its application in thermal cycloaddition reactions to produce allylsilane-containing triazolines or aziridines, showcases its potential in creating complex organic structures (Ferrini, Cini, & Taddei, 2013).
Development of Steam-Stable Membranes : A study on zeolitic imidazolate framework ZIF-90 membranes, where 3-aminopropyltriethoxysilane is used as a covalent linker, highlights the development of steam-stable membranes suitable for hydrogen separation. This demonstrates how silane derivatives can be employed in advanced material science (Huang, Dou, & Caro, 2010).
Heat Shock Protein Association : Research identifying a 90-kDa heat shock protein (HSP90) that possesses ATP binding sites and autophosphorylating activity offers insights into protein trafficking and hormone receptor association. This study indicates potential biomedical applications of similar compounds in cellular biology and molecular medicine (Perdew, 1988).
Redox-Responsive Micelles : The development of redox-responsive micelles with cores crosslinked via click chemistry, using azido derivatives in polymer micelles, can enhance stability and improve drug-loading properties. This research has implications in drug delivery systems (Zhang, Dong, Fu, Zhong, & Zhuo, 2016).
Radioimmunotherapy Applications : A study on yttrium-90 for radioimmunotherapy highlights the clinical use of radioisotopes for cancer treatment, suggesting a potential area where similar azidomethyl derivatives could be utilized (Chinol & Hnatowich, 1987).
Functionalized Copolymers for Drug Conjugation : Azido-carrying biodegradable polymers and their postfunctionalization via click chemistry for drug conjugation underline the importance of such compounds in developing drug delivery systems (Hu, Yan, Xiao, Li, & Jing, 2013).
Yttrium-90 in Medical Applications : The use of yttrium-90-labeled antibodies for therapy, with a focus on labeling by new macrocyclic bifunctional chelating agents, presents a research avenue in nuclear medicine and cancer therapy, relevant to azidomethyl derivatives (Deshpande et al., 1990).
Safety And Hazards
(AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90 is classified as a skin irritant (Category 2) and can cause serious eye damage (Category 1) . It’s recommended to handle the compound with protective gloves, eye protection, and protective clothing. If it comes into contact with skin or eyes, it’s advised to wash thoroughly and seek medical attention immediately .
Propriétés
IUPAC Name |
2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3Si/c1-16-19(17-2,18-3)9-8-11-4-6-12(7-5-11)10-14-15-13/h4-7H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYVVTUCUPSNST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=C(C=C1)CN=[N+]=[N-])(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

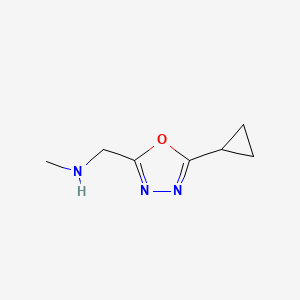
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B577780.png)

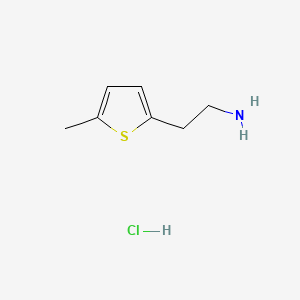
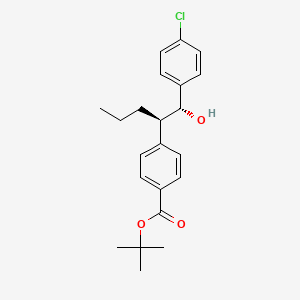
![2-Oxa-7-azaspiro[3.5]nonane acetate](/img/structure/B577786.png)
![(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B577787.png)

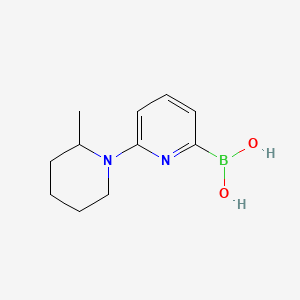
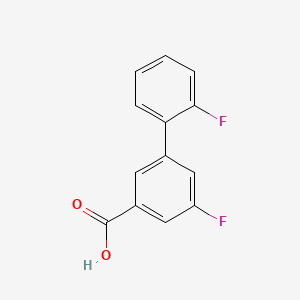
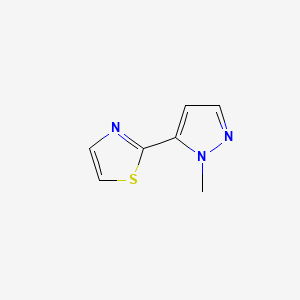
![Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B577796.png)
